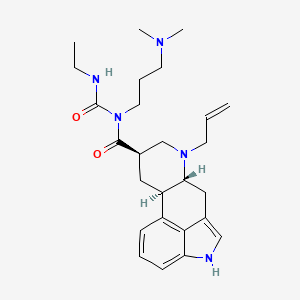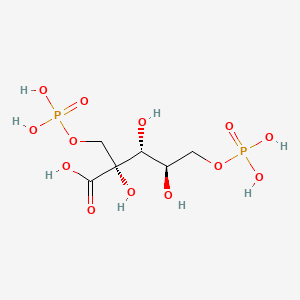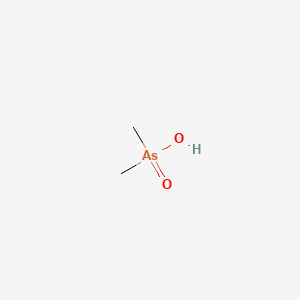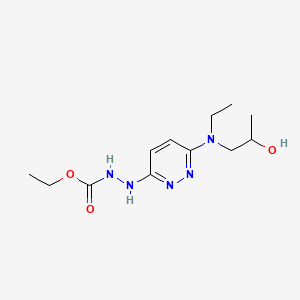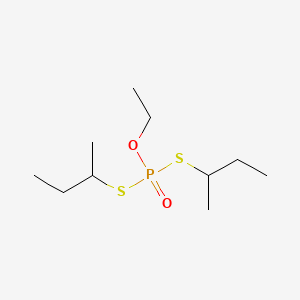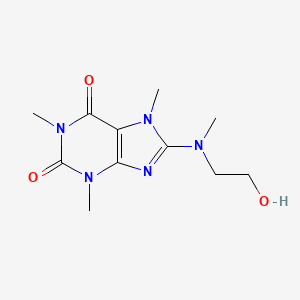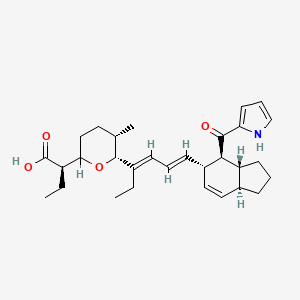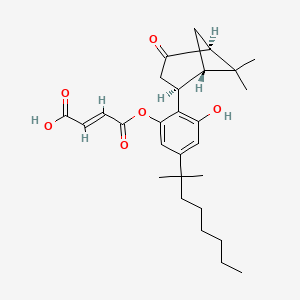
Cannabinor
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cannabinor is a cannabinoid CB2 agonist potentially for the treatment of partial urethral obstruction
Applications De Recherche Scientifique
1. Therapeutic Potential in Neuropsychiatry
Cannabinol (CBD), a compound in cannabis, does not produce typical subjective effects of marijuana. Studies show its potential in treating various neuropsychiatric conditions. Research highlights its anxiolytic, antipsychotic, and neuroprotective properties. It may aid in treating epilepsy, substance abuse, schizophrenia, social phobia, PTSD, depression, bipolar disorder, sleep disorders, and Parkinson's disease (Crippa, Guimarães, Campos, & Zuardi, 2018).
2. Potential in Cancer and Neurodegenerative Diseases
CBD has shown promise in cancer therapy, demonstrating anti-tumor effects in glioma cells and other cancers. It also possesses neuroprotective qualities, suggesting its use in neurodegenerative diseases like Alzheimer's, Parkinson's, and Multiple Sclerosis (Hernán Pérez de la Ossa et al., 2013).
3. Analgesic Effects
Cannabinoids have been effective in managing chronic pain, particularly neuropathic pain. They influence neurotransmitter release, modulate neuron excitability, and reduce neural inflammation. This suggests cannabinoids could be a valuable addition to pain management strategies (Vučković et al., 2018).
4. Role in the Endocannabinoid System
The endocannabinoid system (ECS) plays a crucial role in various physiological processes. Cannabinoids interact with ECS, affecting memory, cognitive and mood processes. This interaction opens avenues for therapeutic applications in various health conditions (Bilbao, 2013).
5. Pharmacological Studies
Studies have explored the pharmacology of cannabinoids like CBD, revealing its potential in treating epilepsy and other neuropsychiatric disorders. Understanding the mechanisms of cannabinoid-induced analgesia can provide therapeutic strategies for treating pain in humans (Devinsky et al., 2014).
Propriétés
Numéro CAS |
573981-31-4 |
|---|---|
Nom du produit |
Cannabinor |
Formule moléculaire |
C28H38O6 |
Poids moléculaire |
470.6 g/mol |
Nom IUPAC |
(E)-4-[2-[(1S,2S,5S)-6,6-dimethyl-4-oxo-2-bicyclo[3.1.1]heptanyl]-3-hydroxy-5-(2-methyloctan-2-yl)phenoxy]-4-oxobut-2-enoic acid |
InChI |
InChI=1S/C28H38O6/c1-6-7-8-9-12-27(2,3)17-13-22(30)26(23(14-17)34-25(33)11-10-24(31)32)18-15-21(29)20-16-19(18)28(20,4)5/h10-11,13-14,18-20,30H,6-9,12,15-16H2,1-5H3,(H,31,32)/b11-10+/t18-,19-,20+/m0/s1 |
Clé InChI |
GSTZHANFXAKPSE-MXTREEOPSA-N |
SMILES isomérique |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)/C=C/C(=O)O)[C@H]2CC(=O)[C@H]3C[C@@H]2C3(C)C)O |
SMILES |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)C=CC(=O)O)C2CC(=O)C3CC2C3(C)C)O |
SMILES canonique |
CCCCCCC(C)(C)C1=CC(=C(C(=C1)OC(=O)C=CC(=O)O)C2CC(=O)C3CC2C3(C)C)O |
Apparence |
Solid powder |
Autres numéros CAS |
573981-31-4 |
Pureté |
>98% (or refer to the Certificate of Analysis) |
Durée de conservation |
>2 years if stored properly |
Solubilité |
Soluble in DMSO |
Stockage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonymes |
PRS-211375; PRS-375; PRS211375; PRS375; PRS 211375; PRS 375; Cannabinor |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



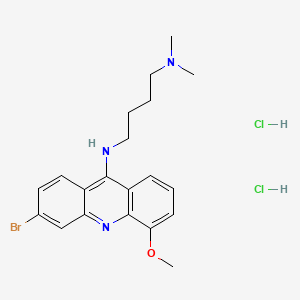
![2-(4-Fluorophenyl)naphtho[2,3-d]oxazole-4,9-dione](/img/structure/B1668183.png)
![2-[[(2,3-Dihydro-3-methyl-2-oxo-6-benzoxazolyl)sulfonyl]amino]-N-(2,3-dimethylphenyl)-4-methyl-pentanamide](/img/structure/B1668184.png)

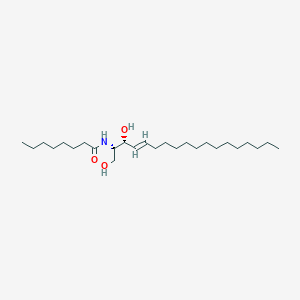
![N-[[(2S,3S)-3-[(Propylamino)carbonyl]-2-oxiranyl]carbonyl]-L-isoleucyl-L-proline](/img/structure/B1668190.png)
![N-Methyl-N-[2-(1H-indole-3-yl)ethyl]-4-phenylbenzamide](/img/structure/B1668191.png)
